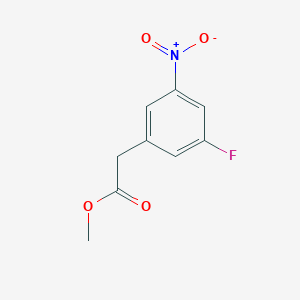
Methyl 2-(3-fluoro-5-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluoro-5-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-5-nitrophenyl)acetate typically involves the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-fluoro-5-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Reduction: Methyl 2-(3-fluoro-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 2-(3-fluoro-5-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on the biological activity of phenylacetate derivatives. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-5-nitrophenyl)acetate depends on its specific application. In general, the presence of the fluorine and nitro groups can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
Comparison with Similar Compounds
- Methyl 2-(4-fluoro-3-nitrophenyl)acetate
- Methyl 2-(3-fluoro-4-nitrophenyl)acetate
- Methyl 2-(2-fluoro-5-nitrophenyl)acetate
Comparison: Methyl 2-(3-fluoro-5-nitrophenyl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the position of the fluorine and nitro groups can result in different electronic and steric effects, leading to variations in their properties and applications.
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
UWECGABYPSXPQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


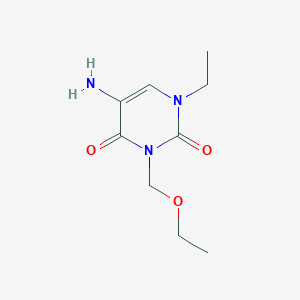
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)
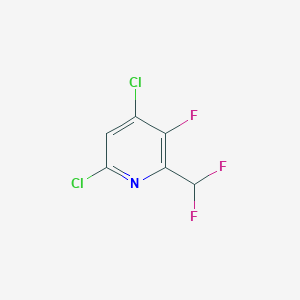
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)
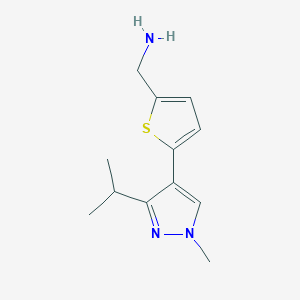
![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
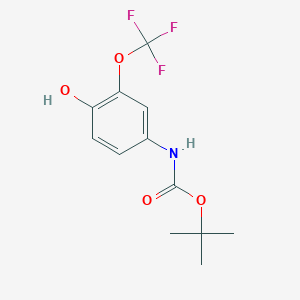
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
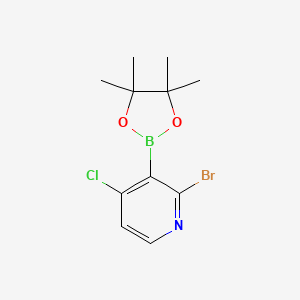
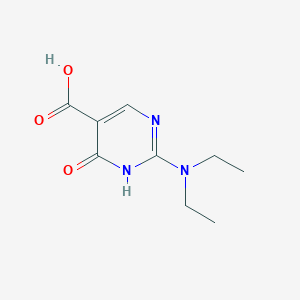
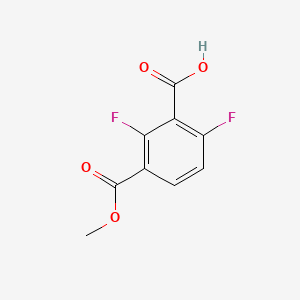
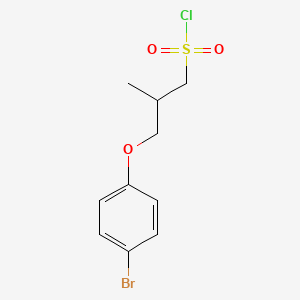
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
